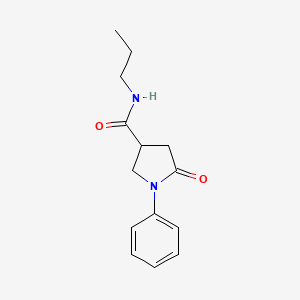
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide
Übersicht
Beschreibung
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide, also known as Prolintane, is a synthetic compound that belongs to the family of pyrrolidine derivatives. It was first synthesized in the 1950s and has been widely used in scientific research due to its unique properties.
Wirkmechanismus
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide works by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This mechanism of action is similar to that of other drugs used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Biochemical and Physiological Effects:
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been shown to increase alertness, cognitive performance, and physical endurance. It has also been shown to decrease appetite and promote weight loss. However, prolonged use of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been associated with adverse effects such as insomnia, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide in lab experiments include its ability to increase dopamine and norepinephrine levels, which can be useful in studying the mechanisms of these neurotransmitters. However, the limitations of using 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide include its potential for abuse and its adverse effects on the central nervous system.
Zukünftige Richtungen
There are several future directions for research on 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide. One area of interest is the development of new drugs based on the structure of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide that have fewer adverse effects. Another area of interest is the study of the long-term effects of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide on the central nervous system. Finally, research could focus on the potential therapeutic applications of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide in the treatment of ADHD and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal.
Eigenschaften
IUPAC Name |
5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHMHMBTMZRNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}aniline](/img/structure/B4288850.png)
![2,2'-(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B4288879.png)
![2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4288883.png)
![2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4288888.png)
![ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate](/img/structure/B4288894.png)
![N-benzyl-2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}acetamide](/img/structure/B4288904.png)
![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4288907.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4288911.png)
![2-{[3-cyano-4-phenyl-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4288918.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4288920.png)
![diethyl {[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}malonate](/img/structure/B4288925.png)
![N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4288926.png)
![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(methylthio)butanoate]](/img/structure/B4288932.png)
![6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid](/img/structure/B4288939.png)